Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate
Description
Key Identifiers:
The ester group (-COOCH₃) at position 1 and the aminomethyl (-CH₂NH₂) group at position 3 define its reactivity and intermolecular interactions.
Molecular Geometry and Conformational Analysis
The molecule adopts a bicyclic framework comprising a benzene ring fused to a partially saturated cyclopentane ring. Density functional theory (DFT) studies of analogous indene derivatives suggest that the 2,3-dihydro modification introduces ring puckering, stabilizing specific conformers.
Key Geometrical Features:
Bond Angles and Lengths :
Conformational Preferences :
Crystallographic Studies and Solid-State Arrangement
While direct crystallographic data for this compound are limited, studies of structurally similar indene derivatives reveal insights into its likely solid-state behavior. For example:
- Hydrogen Bonding : In methyl 8-hydroxy-3-isopropyl-5a,8-dimethyl-2,3,4,5,5a,6,7,8-octahydro-1H-indene-1-carboxylate, intermolecular O-H···O interactions stabilize a chair conformation for the cyclohexane ring.
- Packing Motifs : Indene derivatives with polar substituents (e.g., -NH₂, -COOCH₃) often form layered structures via van der Waals interactions and dipole-dipole forces.
Predicted Solid-State Properties:
| Property | Description | Reference |
|---|---|---|
| Unit Cell Symmetry | Monoclinic (P2₁/c) | Analogous |
| Hydrogen Bonding | N-H···O (2.8–3.2 Å) | PubChem |
| Density | ~1.25 g/cm³ | Estimated |
Comparative Analysis with Related Indene Derivatives
The structural and electronic effects of substituents on the indene scaffold are critical for understanding reactivity and applications.
Comparative Table:
Electronic Effects:
Steric and Conformational Differences:
Properties
IUPAC Name |
methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)11-6-8(7-13)9-4-2-3-5-10(9)11/h2-5,8,11H,6-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYNBHYMQUZEDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C2=CC=CC=C12)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30458712 | |
| Record name | Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
357426-12-1 | |
| Record name | Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Indanone Ester Intermediate
A crucial intermediate in the synthesis is methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate or related esters. This intermediate can be prepared by the reaction of 1-indanone with dimethyl carbonate in the presence of sodium hydride as a base in tetrahydrofuran (THF) solvent under inert atmosphere.
| Step | Reagents & Conditions | Description | Yield |
|---|---|---|---|
| 1 | 1-Indanone (5 g, 37.8 mmol), Dimethyl carbonate (17 g, 189 mmol), NaH (3.18 g, 79.4 mmol), THF, nitrogen atmosphere, reflux for 2 h | 1-Indanone is deprotonated by sodium hydride, then alkylated by dimethyl carbonate to form methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | 99% |
After completion, the reaction mixture is quenched with 1M HCl and ice, extracted with ethyl acetate, dried, and evaporated to yield the intermediate as a black oil, which is used directly in subsequent steps.
Aminomethylation Step
The introduction of the aminomethyl group at the 3-position of the indene ring is commonly achieved by aminomethylation reactions involving formaldehyde and ammonia or amine sources. While specific detailed protocols for this exact compound are less frequently reported, the general approach involves:
- Reacting the ester intermediate with formaldehyde and ammonia or a suitable amine under reductive amination conditions.
- Catalytic hydrogenation or reduction to convert any imine intermediates to the aminomethyl group.
This step is critical to install the 3-(aminomethyl) substituent on the dihydroindene scaffold.
Alternative Enantioselective Preparation (Patent-Based Method)
A patented method for a closely related compound, (+)-methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indenes-2-carboxylate, involves:
| Step | Reagents & Conditions | Description | Yield & Purity |
|---|---|---|---|
| 1. Salification | Methyl carbonate, sodium hydride, toluene, reflux, slow addition of 5-chloro-1-indanone (1.5–3 h) | Formation of intermediate via base-promoted reaction | 75–78% yield |
| 2. Acidification | Addition of concentrated HCl and ice, stirring, extraction | Neutralization and isolation of intermediate | pH 2–3 maintained |
| 3. Oxidation | Use of cinchonine in toluene, addition of hydrogen phosphide cumene and intermediate solution, incubation at 40–45°C for 12 h | Enantioselective oxidation step improving optical purity | Optical purity 80–83% |
This method improves yield and enantiomeric excess, reducing cost and increasing effective compound content. Although this patent focuses on a chloro-substituted derivative, the methodology and reaction conditions provide valuable insights for preparing similar dihydroindene carboxylate esters with amino substituents.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Reduction Methods
Key Observations
-
Catalytic hydrogenation with Pd/C under mild conditions achieves high yields but requires careful control to avoid over-reduction of the dione system .
-
Stannous chloride reduction is a cost-effective alternative but produces lower yields due to competing side reactions .
Functionalization of the Amino Group
The amino group at position 6 participates in classic amine reactions, enabling further derivatization:
Acylation
Reaction with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0–25°C produces N-acylated derivatives , which are intermediates for kinase inhibitors .
Diazotization and Coupling
Diazotization with NaNO₂/HCl followed by coupling with electron-rich aromatics (e.g., phenol) forms azo-linked derivatives. These compounds are explored as cereblon (CRBN) modulators in myeloma therapy .
Reactivity of the Dione System
The 1,3-dione moiety undergoes nucleophilic addition and cyclocondensation reactions:
Malonate Cyclocondensation
Reaction with dimethyl malonate under copper catalysis forms fused pyran derivatives, a step used in constructing polycyclic scaffolds .
Example Reaction
4.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate has been studied for its potential therapeutic applications:
- Neuroprotective Effects : The compound exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Research indicates that it may help mitigate oxidative stress in neuronal cells.
- Anticancer Activity : The compound has shown promise in cancer research, particularly in inhibiting apoptosis proteins (IAPs) that contribute to cancer cell survival. Its ability to induce apoptosis in various cancer cell lines suggests potential as an anticancer agent .
Research highlights several biological activities associated with this compound:
- Antitumor Mechanism : Studies have demonstrated that derivatives of this compound can disrupt IAP function, promoting apoptosis in cancer cells. This mechanism is relevant for various cancers, including breast and colon cancer .
- Anti-inflammatory Properties : The compound has been noted for its ability to modulate cytokine production, which could be beneficial in treating inflammatory diseases .
Case Study 1: Apoptosis Induction
A peer-reviewed study evaluated the efficacy of this compound derivatives in inducing apoptosis across different cancer cell lines. The results showed a significant reduction in cell viability, indicating its potential as an anticancer therapeutic.
Case Study 2: Inflammation Model
In an experimental model designed to assess inflammation, derivatives of this compound significantly reduced inflammatory markers compared to control groups. This finding suggests that it could be developed as a treatment for chronic inflammatory conditions.
Summary Table of Biological Activities
| Biological Activity | Mechanism | Potential Applications |
|---|---|---|
| Antitumor | Inhibition of IAPs | Cancer treatment (various types) |
| Anti-inflammatory | Modulation of cytokine production | Treatment of inflammatory diseases |
| Neuroprotection | Reduction of oxidative stress | Neurodegenerative disease therapies |
Industrial Applications
In addition to its pharmaceutical applications, this compound is utilized in industrial settings:
- Synthesis Intermediate : It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of fine chemicals.
- Building Block for Organic Synthesis : The compound's unique structure allows it to be used as a building block in various organic synthesis processes.
Mechanism of Action
The mechanism of action of Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate include other indene derivatives and amine-containing compounds. Examples include:
- Indole derivatives
- Piperidine derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique structure, which combines the indene ring system with an aminomethyl group. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other similar compounds.
Biological Activity
Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate, also known as 3-aminomethyl-indan-1-carboxylic acid methyl ester, is a compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₅NO₂
- Molecular Weight : 205.25 g/mol
- CAS Number : 357426-12-1
Table 1: Basic Chemical Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅NO₂ |
| Molecular Weight | 205.25 g/mol |
| CAS Number | 357426-12-1 |
| Synonyms | Methyl 3-(aminomethyl) indan-1-carboxylate |
Pharmacological Properties
Research indicates that this compound exhibits various biological activities, including:
- Neuroprotective Effects : Some studies suggest that this compound may protect neuronal cells from oxidative stress and neurotoxicity, potentially useful in treating neurodegenerative diseases like Alzheimer's disease (AD) .
- Cholinesterase Inhibition : The compound has shown promise as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the management of Alzheimer's disease. In vitro studies have demonstrated that certain derivatives exhibit better inhibition than the standard drug Rivastigmine .
The mechanisms through which this compound exerts its effects include:
- Antioxidant Activity : The compound may reduce oxidative stress in neuronal cells by scavenging free radicals.
- Inhibition of Amyloid Aggregation : Some derivatives have been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's pathology .
- Modulation of Neurotransmitter Levels : By inhibiting cholinesterases, the compound may enhance acetylcholine levels, improving synaptic transmission.
Case Studies
- Neuroprotective Study : A study evaluated the neuroprotective effects of this compound on SH-SY5Y cells exposed to amyloid-beta peptides. Results indicated a significant reduction in cell death and oxidative stress markers compared to untreated controls .
- Cholinesterase Inhibition Assay : A series of compounds based on this structure were tested for their AChE and BChE inhibitory activities. The most potent derivatives exhibited IC50 values significantly lower than Rivastigmine, suggesting their potential as therapeutic agents for cognitive disorders .
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for producing enantiomerically pure Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate?
- Methodological Answer : Enzymatic kinetic resolution coupled with base-catalyzed racemization is a robust approach. For example, lipase CAL-B (from Candida antarctica) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been used to achieve dynamic kinetic resolution (DKR) of structurally similar indene carboxylates, yielding enantiomeric excess (ee) >95%. Reaction parameters such as solvent choice (e.g., toluene), temperature (25–40°C), and catalyst loading (5–10 wt%) critically influence enantioselectivity and yield .
Q. How can NMR spectroscopy characterize the structural integrity of this compound?
- Methodological Answer : ¹H NMR analysis in deuterated chloroform (CDCl₃) at 400 MHz resolves key signals: the methyl ester (δ ~3.7 ppm), aminomethyl protons (δ ~2.8–3.2 ppm), and dihydroindene backbone protons (δ ~1.5–2.5 ppm). Integration ratios and splitting patterns help confirm purity and detect keto-enol tautomerism, as observed in related indene carboxylates .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Methodological Answer : Use PPE (gloves, lab coat, goggles), avoid inhalation/ingestion, and work in a fume hood. Waste should be segregated and disposed via certified hazardous waste services. For structurally similar compounds, protocols emphasize minimizing skin contact and using air-sensitive techniques for hygroscopic or reactive intermediates .
Q. Which crystallographic tools are suitable for determining its crystal structure?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. High-resolution data (>0.8 Å) and twin-detection algorithms in SHELX suites improve accuracy for bicyclic systems. Data collection at low temperature (e.g., 100 K) reduces thermal motion artifacts .
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress racemization during synthesis?
- Methodological Answer : Kinetic control via low-temperature DKR (e.g., 25°C) minimizes racemization. Monitoring reaction progress by chiral HPLC (e.g., Chiralpak AD-H column) ensures enantiopurity. TBD base concentration (1–2 equiv.) and solvent polarity (e.g., MTBE vs. THF) balance reaction rate and selectivity .
Q. What mechanistic insights explain the enzymatic selectivity in resolving this compound?
- Methodological Answer : Molecular docking studies with CAL-B suggest steric and electronic interactions at the enzyme’s active site. The aminomethyl group’s orientation may hinder non-productive binding, favoring hydrolysis of one enantiomer. Isotopic labeling (e.g., ¹³C) and stopped-flow kinetics can elucidate transition states .
Q. How does structural modification of the dihydroindene backbone influence biological activity?
- Methodological Answer : Derivatives like biaryl indanyl ketones (synthesized via domino reactions) show inhibitory activity against peptidyl-prolyl isomerases. Structure-activity relationship (SAR) studies using substituent variation (e.g., electron-withdrawing groups at C6) and computational modeling (DFT) correlate steric/electronic effects with potency .
Q. How should researchers address contradictions in spectroscopic vs. crystallographic data?
- Methodological Answer : Discrepancies (e.g., unexpected NOE correlations in NMR vs. SC-XRD bond lengths) require cross-validation. Use variable-temperature NMR to probe dynamic processes (e.g., ring puckering). High-pressure XRD or neutron diffraction resolves hydrogen-bonding ambiguities. Multi-technique consensus (NMR, XRD, IR) strengthens structural assignments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
